molecular formula C13H11Cl2NO4 B304595 Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate

Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate

Cat. No. B304595
M. Wt: 316.13 g/mol
InChI Key: OCUPZMOWTZMNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate, also known as ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of phenoxy herbicides and has been used as a selective herbicide for controlling broadleaf weeds in various crops.

Mechanism of Action

The mechanism of action of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is an enzyme that is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. Inhibition of ALS leads to a disruption in the biosynthesis of these amino acids, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate has been shown to have a range of biochemical and physiological effects on plants. These effects include the inhibition of ALS activity, the disruption of the biosynthesis of branched-chain amino acids, and the inhibition of protein synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate in lab experiments include its selectivity for broadleaf weeds, its ability to inhibit ALS activity, and its well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity to non-target organisms and the need for proper handling and disposal of the compound.

Future Directions

For research on Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate include the investigation of its potential use as a tool for studying the biosynthesis of branched-chain amino acids in plants, the development of new herbicides based on the structure of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate, and the investigation of the potential impact of this compound on non-target organisms in the environment.
In conclusion, Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate is a widely used chemical compound in scientific research, particularly in the study of phenoxy herbicides. This compound has a well-established mechanism of action, and its use in lab experiments has provided valuable insights into the biochemical and physiological effects of phenoxy herbicides on plants. However, the potential toxicity of this compound to non-target organisms highlights the need for proper handling and disposal of the compound. Further research on Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate is needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate involves the reaction of 2,4-dichlorophenol with isoxazole in the presence of a base to form 2,4-dichloro-6-(5-isoxazolyl)phenol. This intermediate is then reacted with Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate chloroacetate in the presence of a base to form Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate.

Scientific Research Applications

Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate has been widely used in scientific research as a tool to study the mechanism of action of phenoxy herbicides. This compound has been used to investigate the effect of phenoxy herbicides on plant growth and development, as well as the biochemical and physiological effects of these herbicides on plants.

properties

Product Name

Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate

Molecular Formula

C13H11Cl2NO4

Molecular Weight

316.13 g/mol

IUPAC Name

ethyl 2-[2,4-dichloro-6-(1,2-oxazol-5-yl)phenoxy]acetate

InChI

InChI=1S/C13H11Cl2NO4/c1-2-18-12(17)7-19-13-9(11-3-4-16-20-11)5-8(14)6-10(13)15/h3-6H,2,7H2,1H3

InChI Key

OCUPZMOWTZMNLZ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1C2=CC=NO2)Cl)Cl

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C2=CC=NO2

Origin of Product

United States

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